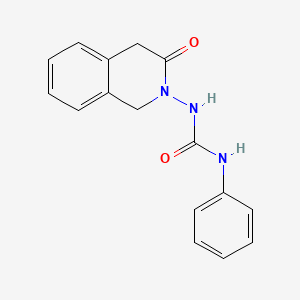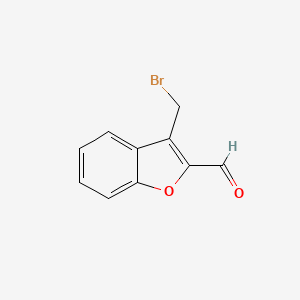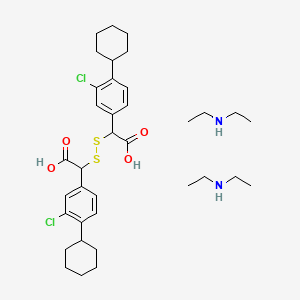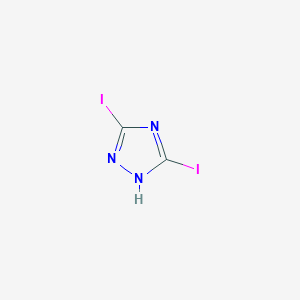![molecular formula C9H9N3O4 B14679380 N-[(4-Nitrophenyl)carbamoyl]acetamide CAS No. 33034-72-9](/img/structure/B14679380.png)
N-[(4-Nitrophenyl)carbamoyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Nitrophenyl)carbamoyl]acetamide, also known as 4-Nitroacetanilide, is an organic compound with the molecular formula C8H8N2O3. It is a derivative of acetanilide, where the hydrogen atom on the nitrogen is replaced by a 4-nitrophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[(4-Nitrophenyl)carbamoyl]acetamide can be synthesized through several methods. One common method involves the reaction of 4-nitroaniline with acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Nitrophenyl)carbamoyl]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or potassium carbonate are often used in substitution reactions.
Major Products Formed
Reduction: The major product is 4-aminoacetanilide.
Substitution: Depending on the substituent, various derivatives of acetanilide can be formed.
Wissenschaftliche Forschungsanwendungen
N-[(4-Nitrophenyl)carbamoyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-[(4-Nitrophenyl)carbamoyl]acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitroacetanilide: Similar in structure but lacks the carbamoyl group.
4-Nitroaniline: Contains a nitro group but lacks the acetamide moiety.
Acetanilide: Lacks the nitro group and carbamoyl group.
Uniqueness
N-[(4-Nitrophenyl)carbamoyl]acetamide is unique due to the presence of both the nitro group and the carbamoyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
33034-72-9 |
|---|---|
Molekularformel |
C9H9N3O4 |
Molekulargewicht |
223.19 g/mol |
IUPAC-Name |
N-[(4-nitrophenyl)carbamoyl]acetamide |
InChI |
InChI=1S/C9H9N3O4/c1-6(13)10-9(14)11-7-2-4-8(5-3-7)12(15)16/h2-5H,1H3,(H2,10,11,13,14) |
InChI-Schlüssel |
HYOOFOQJWDBZEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


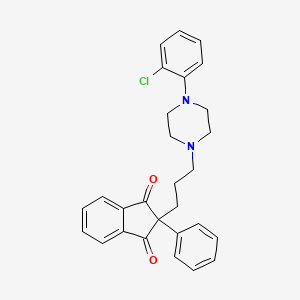

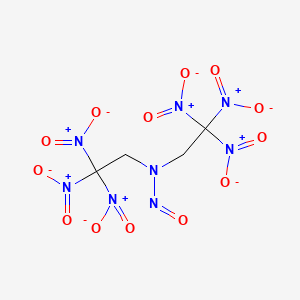
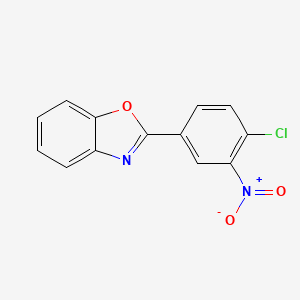
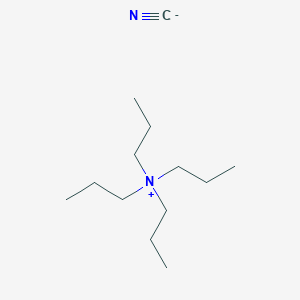

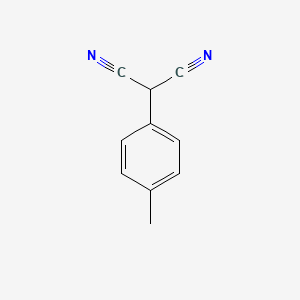
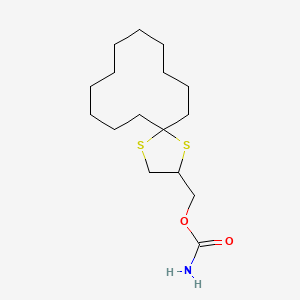
![1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14679356.png)
